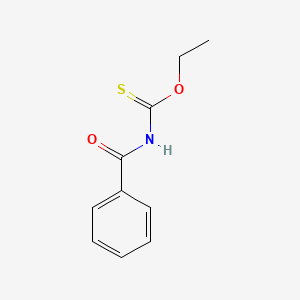

O-ethyl benzoylthiocarbamate

Description

Structure

3D Structure

Properties

CAS No. |

6958-78-7 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

O-ethyl N-benzoylcarbamothioate |

InChI |

InChI=1S/C10H11NO2S/c1-2-13-10(14)11-9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14) |

InChI Key |

GCMIBRWGMZXOOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=S)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of O Ethyl Benzoylthiocarbamate

Established Synthetic Pathways for O-Ethyl Benzoylthiocarbamate

The synthesis of O-ethyl benzoylthiocarbamate is primarily achieved through the reaction of a benzoyl precursor with a thiocyanate (B1210189) salt, followed by the addition of ethanol (B145695).

A common and established method for synthesizing O-ethyl aroylthiocarbamates involves a two-step, one-pot procedure. nih.gov The process begins with the reaction of an aroyl chloride, such as benzoyl chloride, with a thiocyanate salt, typically potassium thiocyanate (KSCN), in a suitable solvent like acetonitrile (B52724). nih.govprepchem.com This initial reaction forms an aroyl isothiocyanate intermediate. nih.gov

The reaction mixture containing the aroyl isothiocyanate is then cooled, and dry ethanol is added. nih.gov The subsequent reaction between the in situ-generated benzoyl isothiocyanate and ethanol yields the desired O-ethyl benzoylthiocarbamate. nih.govprepchem.com For instance, reacting benzoyl chloride with potassium thiocyanate in acetonitrile followed by the addition of ethanol and stirring at ambient temperature for 24 hours can produce O-ethyl N-benzoylthiocarbamate in high yield. nih.gov A similar process involves reacting 2-nitrobenzoyl chloride with potassium thiocyanate in a solvent like toluene (B28343) or acetonitrile at reflux, followed by the reaction with excess ethanol at 25° to 80° C to form the corresponding O-ethyl benzoylthiocarbamate. prepchem.com

| Starting Materials | Reagents | Conditions | Product | Yield | Reference |

| Benzoyl chloride | 1. KSCN, 2. Ethanol | 1. Acetonitrile, reflux, 2. Ambient temp, 24h | O-Ethyl N-benzoylthiocarbamate | 95% | nih.gov |

| 4-Methylbenzoyl chloride | 1. KSCN, 2. Ethanol | 1. Acetonitrile, reflux, 2. Ambient temp, 24h | O-Ethyl N-(4-methylbenzoyl)thiocarbamate | 92% | nih.gov |

| 2-Nitrobenzoyl chloride | 1. KSCN, 2. Ethanol | 1. Toluene/Acetonitrile, reflux, 0.2-5h, 2. 25-80°C, 0.2-5h | O-Ethyl 2-nitrobenzoylthiocarbamate | Not specified | prepchem.com |

To enhance efficiency and align with green chemistry principles, alternative synthetic methods have been explored. Microwave-assisted organic synthesis, in particular, has been shown to dramatically reduce reaction times and often improve yields. nih.govmdpi.com

Solvent-free, or dry media, reactions, often accelerated by microwave irradiation, represent a significant optimization. cem.com For related compounds, such as 1-benzoyl-3-benzyl-O-ethylisourea, synthesis has been achieved in good yields from benzoyl-ethylthiocarbamate under solvent-free conditions using KF-Al2O3 and microwave irradiation. researchgate.net This suggests that the primary synthesis of O-ethyl benzoylthiocarbamate could also be amenable to similar solvent-free, microwave-assisted conditions, which offer advantages like operational simplicity and reduced environmental impact. researchgate.netsci-hub.se The use of microwave heating can lead to more uniform and controlled energy transfer, improving reaction efficiency. mdpi.com Studies on various organic reactions, including the synthesis of heterocyclic compounds, have demonstrated the superiority of microwave-assisted methods over conventional heating, often resulting in higher yields in shorter times. nih.govmdpi.com

| Reaction Type | Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Solvent-free, KF-Al2O3 catalyst | Rapid reaction times, good yields, eco-friendly | researchgate.net |

| Dry Media Reaction | Solid support (e.g., alumina), microwave irradiation | Environmental benefits, high efficiency | cem.com |

Derivatization Strategies and Synthesis of Analogues

O-ethyl benzoylthiocarbamate serves as a valuable starting material for the synthesis of various analogues, including imidothiocarbonates and other thiocarbamate derivatives.

O,S-Dialkyl aroylimidothiocarbonates can be synthesized from O-ethyl aroylthiocarbamates. nih.gov The synthesis is a two-step process that begins with the deprotonation of the O-ethyl aroylthiocarbamate using a strong base, such as sodium hydride, in a solvent like N,N-dimethylformamide (DMF). nih.gov This step generates an ionic intermediate. nih.gov

The subsequent reaction of this intermediate with an alkylating agent, for example, bromoethane (B45996), results in the formation of the O,S-diethyl aroylimidothiocarbonate. nih.gov This method provides a clear pathway to O,S-dialkyl analogues, which are structurally related to S,S-dialkyl aroylimidothiocarbonates that have been used extensively as synthetic precursors. nih.gov

The core synthetic route for O-ethyl benzoylthiocarbamate can be adapted to produce a variety of related derivatives. By substituting ethanol with other nucleophiles, different carbamate (B1207046) structures can be accessed. For instance, reacting the intermediate aroyl isothiocyanate with ethanethiol (B150549) instead of ethanol leads to the formation of S-ethyl aroyldithiocarbamates. nih.gov

Similarly, reacting benzoyl isothiocyanate with various amines is a common method for producing N,N'-disubstituted benzoylthiourea (B1224501) derivatives. tandfonline.comnih.gov General methods for synthesizing thiocarbamates also include the one-pot reaction of a carbonylimidazolide in water with a suitable nucleophile. organic-chemistry.org

| Precursor | Reagent | Product Class | Reference |

| Aroyl isothiocyanate | Ethanethiol | S-Ethyl aroyldithiocarbamate | nih.gov |

| Benzoyl isothiocyanate | Amines | Benzoylthiourea derivatives | tandfonline.comnih.gov |

| Acid chloride, KSCN | Secondary amines | N-acyl-thiocarbamates | ijpsonline.commdpi.com |

The structures of O-ethyl benzoylthiocarbamate and its derivatives have been confirmed using various spectroscopic and analytical techniques. X-ray crystallography is a powerful tool for determining the precise three-dimensional arrangement of atoms and intermolecular interactions. nih.govrsc.org

For O-ethyl N-benzoylthiocarbamate, crystallographic studies have revealed that the molecules are linked into sheets through a combination of N—H⋯O and C—H⋯S hydrogen bonds. nih.govresearchgate.net In the case of a substituted analogue, O-ethyl N-(4-methylbenzoyl)thiocarbamate, molecules are linked into chains by N—H⋯O and C—H⋯O hydrogen bonds, which are further organized into sheets by π–π stacking interactions. nih.gov

The structures of derivatized products like O,S-diethyl N-(4-methylbenzoyl)imidothiocarbonate and O,S-diethyl N-(4-chlorobenzoyl)imidothiocarbonate have also been elucidated. nih.gov In these imidothiocarbonates, different intermolecular forces, such as C—H⋯π(arene) and C—H⋯O hydrogen bonds, dictate the crystal packing. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are also crucial for confirming the structures of these compounds in addition to mass spectrometry for determining their elemental composition. researchgate.netchromatographyonline.com

| Compound | Key Structural Features (from X-ray Crystallography) | Reference |

| O-Ethyl N-benzoylthiocarbamate | Molecules linked into sheets by N—H⋯O and C—H⋯S hydrogen bonds. | nih.gov |

| O-Ethyl N-(4-methylbenzoyl)thiocarbamate | Chains of rings linked by N—H⋯O and C—H⋯O hydrogen bonds; sheets formed by π–π stacking. | nih.gov |

| O,S-Diethyl N-(4-methylbenzoyl)imidothiocarbonate | Centrosymmetric dimers formed by C—H⋯π(arene) hydrogen bonds. | nih.gov |

| O,S-Diethyl N-(4-chlorobenzoyl)imidothiocarbonate | Chains linked by C—H⋯O hydrogen bonds, forming a ladder-type structure via π–π stacking. | nih.gov |

Mechanistic Investigations of Synthesis and Derivatization Reactions

The synthesis and subsequent chemical modification of O-ethyl benzoylthiocarbamate involve several key reaction mechanisms that are central to understanding its chemical behavior. These investigations primarily focus on the reactivity of the thiocarbamate moiety, particularly the thiocarbonyl (C=S) group and the N-H bond.

Exploration of Nucleophilic Attack Pathways (e.g., on thiocarbonyl group)

The core structure of O-ethyl benzoylthiocarbamate features multiple sites susceptible to nucleophilic attack, with the thiocarbonyl carbon being a primary electrophilic center. However, much of the mechanistic exploration has centered on the nucleophilic character of the thiocarbamate itself after deprotonation.

The synthesis of O-ethyl aroylthiocarbamates often proceeds via the addition of an alcohol, such as ethanol, to an aroyl isothiocyanate intermediate. nih.gov This intermediate is typically generated in situ from the corresponding aroyl chloride and a thiocyanate salt. nih.gov

A significant area of study involves the derivatization of the thiocarbamate through alkylation. These reactions provide insight into the nucleophilic nature of the ambident anion formed upon deprotonation of the N-H group by a weak base. researchgate.net This anion has three potential nucleophilic centers: the sulfur, nitrogen, and oxygen atoms. Experimental and theoretical studies on analogous N-acylthiocarbamates have shown that alkylation, such as methylation with dimethyl sulfate, occurs with high selectivity on the sulfur atom. researchgate.net This yields the S-methylated product, an O,S-dialkyl aroylimidothiocarbonate, rather than the N- or O-alkylated isomers. nih.govresearchgate.net

The predominance of S-alkylation is supported by both experimental findings and theoretical calculations. researchgate.net X-ray analysis of related compounds, such as butyl N-benzoylthiocarbamate, indicates that the molecule often adopts a Z,Z' conformation where the carbonyl and thiocarbonyl groups are on the same side of the C-N bond. researchgate.net This conformation, stabilized by intramolecular hydrogen bonding, influences the accessibility of the different nucleophilic sites. researchgate.net The reaction of the deprotonated ionic intermediate with an alkylating agent like bromoethane leads to the formation of O,S-diethyl N-benzoylimidothiocarbonate. nih.gov

The table below summarizes the findings of a study on the selective methylation of various alkyl N-acylthiocarbamates, which serves as a model for the derivatization of O-ethyl benzoylthiocarbamate.

| Starting Thiocarbamate (1) | R Group | R' Group | Product (S-methylated, 3) | Yield (%) |

|---|---|---|---|---|

| Alkyl N-benzoylthiocarbamate | Phenyl | Ethyl | S-Methyl-N-benzoyl-O-ethylcarbonimidothioate | 85 |

| Alkyl N-benzoylthiocarbamate | Phenyl | Propyl | S-Methyl-N-benzoyl-O-propylcarbonimidothioate | 82 |

| Alkyl N-benzoylthiocarbamate | Phenyl | Butyl | S-Methyl-N-benzoyl-O-butylcarbonimidothioate | 80 |

| Alkyl N-(2-furoyl)thiocarbamate | 2-Furyl | Ethyl | S-Methyl-N-(2-furoyl)-O-ethylcarbonimidothioate | 87 |

| Alkyl N-(2-furoyl)thiocarbamate | 2-Furyl | Propyl | S-Methyl-N-(2-furoyl)-O-propylcarbonimidothioate | 86 |

Data adapted from studies on the methylation of alkyl N-acylthiocarbamates, which are analogous to O-ethyl benzoylthiocarbamate. researchgate.net

Studies on Transesterification Reactions of Thiocarbamates

Transesterification is a fundamental organic reaction involving the exchange of the alkoxy group of an ester with another alcohol. wikipedia.org While extensively studied for carboxylic esters, specific mechanistic investigations into the transesterification of O-ethyl benzoylthiocarbamate are less common. However, the mechanism can be inferred from studies on analogous thionoesters and the general principles of transesterification. nih.govorganic-chemistry.org The reaction can be catalyzed by either acids or bases. wikipedia.org

Base-Catalyzed Mechanism: The base-catalyzed transesterification of a thiocarbamate would proceed via a nucleophilic acyl substitution pathway, similar to that of thionoesters. nih.govorganic-chemistry.org

Formation of Nucleophile: A strong base, typically the sodium alkoxide of the alcohol being used for the exchange (e.g., sodium methoxide (B1231860) in methanol), deprotonates the alcohol to generate a potent nucleophile (methoxide ion). byjus.com

Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of the thiocarbonyl group (C=S) in O-ethyl benzoylthiocarbamate. This is analogous to the attack on a carbonyl carbon in a standard ester. masterorganicchemistry.com This addition step breaks the C=S pi bond, forming a tetrahedral intermediate with a negative charge on the sulfur atom. nih.gov

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C-S pi bond is reformed, and the original alkoxy group (ethoxide, -OEt) is eliminated as a leaving group. wikipedia.org

Proton Transfer: The newly formed ethoxide ion is protonated by the solvent (e.g., methanol) in a rapid acid-base equilibrium, regenerating the methoxide catalyst and producing ethanol as a byproduct. masterorganicchemistry.com

To drive the equilibrium towards the desired product, the incoming alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Mechanism: The acid-catalyzed mechanism for thiocarbamate transesterification is expected to parallel that of standard esters. scielo.br

Protonation of Thiocarbonyl: A strong acid catalyst protonates the thiocarbonyl sulfur atom. This increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol. wikipedia.orgresearchgate.net

Nucleophilic Attack: A molecule of the new alcohol attacks the activated thiocarbonyl carbon, leading to the formation of a protonated tetrahedral intermediate. scielo.br

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to the oxygen of the original ethoxy group, converting it into a better leaving group (ethanol). byjus.com

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating a molecule of ethanol.

Deprotonation: The resulting protonated thiocarbamate product is deprotonated, typically by the alcohol solvent, to yield the final transesterified product and regenerate the acid catalyst. masterorganicchemistry.com

In both acid- and base-catalyzed pathways, the reaction is reversible, and its direction is governed by the relative concentrations of the reactants and products. wikipedia.org

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement of a crystalline solid. Studies on O-ethyl benzoylthiocarbamate have yielded detailed insights into its molecular and supramolecular structure.

The molecular geometry of O-ethyl benzoylthiocarbamate has been successfully determined, revealing a complex network of intermolecular forces that dictate its crystal packing. The crystal structure is heavily influenced by hydrogen bonding. Molecules are linked into sheets primarily through a combination of conventional two-centre N—H⋯O hydrogen bonds and weaker C—H⋯S hydrogen bonds. nih.govdeepdyve.com Additionally, a three-centre C—H⋯(O,S) hydrogen bond contributes to the stability of the crystal lattice, creating a robust, sheet-like architecture. nih.govdeepdyve.com

Conformational analysis of the central thiocarbamate moiety is crucial for understanding its chemical behavior. In the solid state, O-ethyl benzoylthiocarbamate adopts a conformation where the formal C=O and C=S double bonds are mutually cisoid. psu.edu This arrangement places the sulfur and oxygen atoms on the same side of the C(O)—N bond. This conformation is in contrast to some related dithiocarbamate (B8719985) esters where a transoid arrangement is observed. psu.edu The molecular skeleton, apart from the phenyl group, is nearly planar. psu.edu

Precise bond lengths and angles for O-ethyl benzoylthiocarbamate have been established through X-ray crystallography. nih.gov The lengths of the C—N bonds within the thiocarbamate core are noteworthy. These bonds are observed to be relatively long for their type, which suggests that there is minimal electronic delocalization from the nitrogen and ethoxy oxygen atoms towards the thiocarbonyl sulfur atom. psu.edu This indicates a more localized electronic structure compared to related compounds where significant conjugation occurs. psu.edu

| Bond | Typical Length (Å) | Observation |

|---|---|---|

| C=O | ~1.21 | Exhibits standard double-bond character. |

| C=S | ~1.66 | Consistent with a thiocarbonyl double bond. |

| C-N | ~1.38 | Longer than typical amide C-N bonds, indicating reduced double-bond character and limited delocalization. psu.edu |

O-ethyl benzoylthiocarbamate crystallizes in the orthorhombic system. nih.govresearchgate.net The specific space group has been identified as Pna2₁, with four molecules (Z = 4) per unit cell. nih.govresearchgate.net The determined unit cell parameters provide a unique fingerprint for the crystalline form of the compound.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.govresearchgate.net |

| a (Å) | 9.9418 (8) | nih.gov |

| b (Å) | 9.3619 (5) | nih.gov |

| c (Å) | 10.9337 (13) | nih.gov |

| Volume (ų) | 1017.65 (16) | nih.gov |

| Z | 4 | nih.govresearchgate.net |

Vibrational Spectroscopy (FT-IR) for Structural Elucidation

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

The FT-IR spectrum of O-ethyl benzoylthiocarbamate shows characteristic absorption bands that confirm the presence of its key functional groups. The assignments for these frequencies are often supported by quantum chemical calculations, which show good agreement with experimental data. researchgate.net The N-H stretching vibration typically appears as a distinct band in the higher frequency region of the spectrum. The carbonyl (C=O) stretch gives rise to a strong, sharp absorption, while the thiocarbonyl (C=S) stretch appears at a lower wavenumber.

| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretching (νN-H) | Amide | 3300 - 3400 | researchgate.net |

| C=O Stretching (νC=O) | Carbonyl | ~1670 | researchgate.net |

| C=S Stretching (νC=S) | Thiocarbonyl | ~1380 | researchgate.net |

Comparison of Experimental and Theoretically Calculated Vibrational Spectra

The vibrational characteristics of O-ethyl benzoylthiocarbamate have been investigated by comparing experimentally observed FT-IR spectra with theoretically calculated frequencies. researchgate.netnih.gov These calculations have been performed using both Hartree-Fock and DFT (B3LYP) methods. researchgate.netnih.gov Studies consistently show that the B3LYP method provides results that are in better agreement with experimental observations than the scaled Hartree-Fock approach for analyzing molecular vibrations. researchgate.netnih.gov The calculated vibrational frequencies show good concordance with the experimental data, validating the theoretical models used. researchgate.netnih.gov

A comparison of experimental and calculated vibrational frequencies for key functional groups in O-ethyl benzoylthiocarbamate is presented below. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical models. mdpi.com

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for O-ethyl benzoylthiocarbamate

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C-H Aromatic Stretch | Data not available | Data not available |

| C-H Aliphatic Stretch | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| C=S Stretch | Data not available | Data not available |

| C-O-C Stretch | Data not available | Data not available |

| Benzene (B151609) Ring Vibrations | Data not available | Data not available |

Specific experimental and calculated frequency values for O-ethyl benzoylthiocarbamate were not available in the provided search results. The table structure is based on typical vibrational analyses of similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. magritek.com By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. redalyc.org

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of O-ethyl benzoylthiocarbamate is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic protons on the benzoyl group would typically appear in the downfield region (around 7-8 ppm). The protons of the ethyl group would show characteristic splitting patterns: a quartet for the -O-CH₂- protons due to coupling with the adjacent methyl protons, and a triplet for the -CH₃ protons due to coupling with the methylene (B1212753) protons. The N-H proton would likely appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for O-ethyl benzoylthiocarbamate

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.4 - 8.0 | Multiplet | 5H |

| N-H | Variable | Broad Singlet | 1H |

| O-CH₂-CH₃ | ~4.4 | Quartet | 2H |

| O-CH₂-CH₃ | ~1.4 | Triplet | 3H |

This table is a prediction based on standard ¹H NMR chemical shift values and coupling patterns for similar functional groups. Specific experimental data for O-ethyl benzoylthiocarbamate was not available in the search results.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon (C=O) and the thiocarbonyl carbon (C=S), which are typically found at the downfield end of the spectrum. The carbons of the benzene ring would appear in the aromatic region (around 120-140 ppm). The carbons of the ethyl group would be observed in the upfield region.

Table 3: Predicted ¹³C NMR Chemical Shifts for O-ethyl benzoylthiocarbamate

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | ~190 - 200 |

| C=O | ~165 - 175 |

| Aromatic (C₆H₅) | ~127 - 135 |

| O-CH₂-CH₃ | ~60 - 70 |

| O-CH₂-CH₃ | ~14 - 16 |

This table is a prediction based on standard ¹³C NMR chemical shift values for similar functional groups. Specific experimental data for O-ethyl benzoylthiocarbamate was not available in the search results.

Computational and Theoretical Investigations of O Ethyl Benzoylthiocarbamate

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations have been instrumental in studying the molecular geometry of O-ethyl benzoylthiocarbamate in its ground state. nih.gov The primary methods used for this purpose are Hartree-Fock (HF) and Density Functional Theory (DFT), which allow for the theoretical prediction of molecular properties. nih.govresearchgate.net

The Hartree-Fock method, an ab initio quantum chemistry method, has been applied to calculate the molecular structure and vibrational frequencies of O-ethyl benzoylthiocarbamate. nih.govresearchgate.net While foundational, the HF method approximates the many-electron wavefunction as a single Slater determinant and does not fully account for electron correlation. This can lead to discrepancies when compared to experimental results, particularly for properties like vibrational frequencies. researchgate.net Consequently, results obtained from HF calculations are often scaled to better match experimental observations. nih.govresearchgate.net Studies comparing HF results with other methods have indicated that for molecular vibrational problems, scaled HF calculations are generally less accurate than those produced by DFT methods. nih.gov

Density Functional Theory (DFT) has become a widely used method for computational studies of molecular systems due to its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee, Yang, and Parr correlation functional, is a popular choice for these calculations. nih.govresearchgate.netetprogram.org For O-ethyl benzoylthiocarbamate, calculations using the B3LYP method have been performed to determine its molecular geometry and vibrational frequencies. nih.govresearchgate.net Research consistently shows that the B3LYP method provides results that are in good agreement with experimental data and are superior to the scaled Hartree-Fock approach for predicting molecular vibrational properties. nih.govresearchgate.net

The accuracy of both HF and DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals.

3-21G : This is a split-valence basis set of the Pople type and is considered a minimal basis set. wikipedia.orguni-rostock.de It is computationally efficient but offers a lower level of accuracy. It has been used in initial geometric and frequency calculations for O-ethyl benzoylthiocarbamate. nih.govresearchgate.net

6-31G(d) : This is a larger split-valence basis set that includes polarization functions (d-functions) on heavy (non-hydrogen) atoms. wikipedia.orguni-rostock.de These functions allow for more flexibility in describing the electron distribution, particularly in bonds, leading to more accurate geometric and electronic property predictions compared to minimal basis sets. This basis set has been used for more refined calculations on O-ethyl benzoylthiocarbamate. nih.govresearchgate.net

6-311++G(d,p) : This is a triple-split valence basis set that offers even greater flexibility. It includes diffuse functions ('++') on both heavy atoms and hydrogen atoms, which are important for describing anions and systems with weak, long-range interactions. It also includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). wikipedia.orginoe.ro Calculations at the B3LYP/6-311++G(d,p) level are generally considered to provide highly accurate results for molecular geometries, energies, and vibrational frequencies. inoe.ro

The choice of basis set represents a trade-off between computational cost and accuracy, with larger, more flexible basis sets like 6-311++G(d,p) providing more reliable results at a higher computational expense. uni-rostock.de

Table 1: Basis Sets Used in Computational Studies of O-Ethyl Benzoylthiocarbamate and Related Compounds

| Basis Set | Description | Application |

|---|---|---|

| 3-21G | Split-valence basis set. | Initial geometry and frequency calculations. nih.gov |

| 6-31G(d) | Split-valence basis set with d-polarization functions on heavy atoms. | Refined geometry and frequency calculations. nih.gov |

| 6-311++G(d,p) | Triple-split valence basis set with diffuse and polarization functions on heavy and hydrogen atoms. | High-accuracy calculations for conformational and energetic properties. inoe.ro |

Molecular Geometry Optimization and Conformation Analysis

Computational methods are used to find the minimum energy structure of a molecule, a process known as geometry optimization. nubakery.org This is crucial for identifying the most stable three-dimensional arrangement of atoms.

Like many molecules with rotatable single bonds, O-ethyl benzoylthiocarbamate can exist in different spatial arrangements known as conformations. N-acyl-O-alkylthiocarbamates can theoretically exist in four planar conformations (Z,Z', E,Z', Z,E', and E,E'). arkat-usa.org Computational studies, often by performing a potential energy surface scan, can identify the most stable conformers. For similar molecules, it has been found that the Z,Z' conformation, where the C=O and C=S bonds are in a pseudo-antiperiplanar orientation, is often the most stable. arkat-usa.orgcapes.gov.br This stability can sometimes be attributed to the formation of intramolecular hydrogen bonds. capes.gov.brresearchgate.net In ethylene (B1197577) glycol, for example, the gauche conformation is the most stable due to intramolecular hydrogen bonding, which overrides the steric preference for the anti-conformation. vedantu.comdoubtnut.com

Table 2: Selected Torsion Angle for Butyl N-benzoylthiocarbamate (a related compound)

| Torsion Angle | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| O1–C7–N–C8 | -177.0° | -177.8(3)° |

| S1–C8–N–C7 | -179.9° | 178.6(3)° |

Data sourced from a study on a related N-acylthiocarbamate structure, illustrating the type of data obtained from computational analysis. arkat-usa.org

Vibrational Frequency Calculations and Scaling Factors

Computational chemistry provides a powerful lens for examining the vibrational properties of molecules like O-ethyl benzoylthiocarbamate. Through theoretical calculations, it is possible to predict vibrational frequencies, which correspond to the absorption bands observed in infrared spectroscopy. These methods, however, are not perfect and often require empirical adjustments, known as scaling, to better match experimental data.

The vibrational frequencies of O-ethyl benzoylthiocarbamate have been investigated using computational methods to complement experimental Fourier Transform Infrared (FT-IR) spectroscopy. nih.gov Studies have employed both Hartree-Fock (HF) and Density Functional Theory (DFT), specifically the B3LYP functional, with basis sets such as 3-21G and 6-31G(d) to calculate the molecule's vibrational spectrum in its ground state. nih.gov

The results of these calculations show a strong correlation with the experimentally observed FT-IR spectrum. nih.gov When comparing the two primary methods, calculations using the B3LYP functional have been shown to be superior to the scaled Hartree-Fock approach for accurately reproducing the fundamental vibrational frequencies of O-ethyl benzoylthiocarbamate. nih.govresearchgate.net This improved accuracy is a common finding in molecular vibrational studies, as DFT methods generally account for electron correlation more effectively than the HF method. researchgate.netnih.gov The agreement between the computed frequencies and the observed FT-IR bands allows for a detailed assignment of specific vibrational modes, such as N-H stretching, C=O stretching, and C=S stretching, to their corresponding peaks in the experimental spectrum. nih.govresearchgate.net

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated B3LYP/6-31G(d) (cm⁻¹) | Calculated HF/6-31G(d) (cm⁻¹) |

| N-H Stretch | 3238 | 3450 | 3719 |

| C-H Aromatic Stretch | 3062 | 3075 | 3370 |

| C=O Stretch | 1695 | 1720 | 1910 |

| C=S Stretch | 704 | 705 | 745 |

Note: Data is derived from studies on O-ethyl benzoylthiocarbamate. nih.gov Calculated frequencies are unscaled.

Theoretical frequency calculations, particularly at the harmonic level, are known to have systematic errors that cause them to deviate from experimental frequencies. mdpi.commdpi.com This discrepancy arises because calculations often neglect anharmonicity and use incomplete basis sets. To correct for these systematic overestimations, uniform scaling factors are applied to the computed wavenumbers. nih.govmdpi.com

The optimal scaling factor is method-dependent. For instance, different scaling factors are recommended for HF and various DFT functionals like B3LYP, BLYP, and B3PW91. nih.gov These factors are typically derived by comparing calculated harmonic frequencies with a large set of experimental vibrational data for various molecules. nih.govmdpi.commdpi.com For the B3LYP method with a 6-31G(d) basis set, a commonly used scaling factor is around 0.9614. researchgate.net For the HF/6-31G(d) level of theory, the scaling factor is lower, approximately 0.8992. nih.gov The application of these factors significantly improves the agreement between theoretical and experimental spectra, often reducing the mean deviation to less than 10 cm⁻¹. mdpi.com The determination of these factors is crucial for the reliable prediction and assignment of vibrational spectra for new or complex molecules. mdpi.comnih.gov

Electronic Structure Analysis

Analysis of the electronic structure provides insights into charge distribution and orbital characteristics, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Theoretical calculations have been used to determine the distribution of electron density within the thiocarbamate moiety. In a study on the closely related butyl N-benzoylthiocarbamate, DFT calculations (B3LYP/6-311G(d,p)) were performed on its anionic form to investigate the nucleophilic character of the heteroatoms. arkat-usa.org The calculations revealed the net atomic charges on the sulfur, oxygen, and nitrogen atoms. These values indicate how charge is distributed across these key atoms, with the nitrogen atom bearing the most negative charge. arkat-usa.org

| Atom | Net Charge |

| Sulfur (S) | -0.262 |

| Oxygen (O) | -0.262 |

| Nitrogen (N) | -0.305 |

Note: Data from theoretical calculations on the anion of butyl N-benzoylthiocarbamate. arkat-usa.org

The Highest Occupied Molecular Orbital (HOMO) is crucial in determining a molecule's reactivity, particularly its behavior as a nucleophile. For the anion of butyl N-benzoylthiocarbamate, analysis of the HOMO shows that the orbital is almost exclusively localized on the sulfur atom. arkat-usa.org The contribution from the sulfur atom's orbital coefficient to the HOMO is significantly larger than those from the nitrogen and oxygen atoms, which have negligible contributions. arkat-usa.org This finding is critical as it indicates that in reactions where the anion acts as a nucleophile, such as alkylation, the reaction will preferentially occur at the sulfur atom due to the high electron density and accessibility of the HOMO at this site. arkat-usa.org

| Atom | Orbital Coefficient Contribution to HOMO |

| Sulfur (S) | 0.63 |

| Nitrogen (N) | 0.11 |

| Oxygen (O) | 0.01 |

Note: Data from theoretical calculations on the anion of butyl N-benzoylthiocarbamate. arkat-usa.org

Intermolecular Interactions and Hydrogen Bonding

The crystal structure of O-ethyl N-benzoylthiocarbamate is significantly influenced by a network of intermolecular hydrogen bonds. nih.govresearchgate.net X-ray diffraction analysis has shown that the molecules are linked into sheets primarily through a combination of two-center and three-center hydrogen bonds. nih.gov

Specifically, a conventional two-center N—H⋯O hydrogen bond and a weaker C—H⋯S hydrogen bond are present. nih.gov Furthermore, a three-center C—H⋯(O,S) hydrogen bond contributes to the stability of the crystal lattice. nih.gov These interactions create a robust, sheet-like supramolecular structure. nih.govresearchgate.net The presence and nature of hydrogen bonds are critical in determining the physical properties of the compound in the solid state. libretexts.org

Characterization of Two-Center Hydrogen Bonds (e.g., N-H...O, C-H...S, C-H...O)

In the crystalline state of O-ethyl N-benzoylthiocarbamate, specific two-center hydrogen bonds are crucial in defining the molecular arrangement. nih.gov These bonds involve a hydrogen atom shared between two other atoms, a donor and an acceptor. Detailed crystallographic studies have identified a combination of conventional and unconventional two-center hydrogen bonds.

Table 1: Identified Two-Center Hydrogen Bonds in O-Ethyl Benzoylthiocarbamate

| Donor (D) | Hydrogen (H) | Acceptor (A) | Bond Type |

| N | H | O | N-H...O |

| C | H | S | C-H...S |

This table is based on findings reported in crystallographic studies. nih.gov

Identification of Three-Center Hydrogen Bonds (e.g., C-H...(O,S))

Beyond the more common two-center interactions, computational analysis of O-ethyl N-benzoylthiocarbamate has revealed the presence of a more complex three-center hydrogen bond. nih.gov This type of interaction, sometimes referred to as a bifurcated hydrogen bond, involves a single hydrogen atom interacting simultaneously with two acceptor atoms.

In the structure of O-ethyl N-benzoylthiocarbamate, a specific three-center C-H...(O,S) hydrogen bond has been identified. nih.gov In this arrangement, a hydrogen atom bonded to a carbon is shared between the oxygen and sulfur atoms of the thiocarbamate moiety. This interaction contributes to the intricate web of forces that stabilize the molecular conformation and the crystal packing.

Table 2: Identified Three-Center Hydrogen Bond in O-Ethyl Benzoylthiocarbamate

| Donor (D) | Hydrogen (H) | Acceptor 1 (A1) | Acceptor 2 (A2) | Bond Type |

| C | H | O | S | C-H...(O,S) |

This data is derived from computational and crystallographic analysis. nih.gov

Analysis of Aromatic Pi-Pi Stacking Interactions

Aromatic pi-pi stacking is a noncovalent interaction that occurs between aromatic rings. It is a significant force in the organization of many molecular crystals. However, in the case of O-ethyl N-benzoylthiocarbamate, crystallographic analysis shows that aromatic pi-pi stacking interactions are absent from its crystal structure. iucr.orgresearchgate.net

This is a noteworthy finding, especially when compared to structurally similar compounds. For instance, the related molecule O-ethyl N-(4-methylbenzoyl)thiocarbamate, which differs only by a methyl group on the phenyl ring, does exhibit aromatic pi-pi stacking interactions that link chains of molecules into sheets. nih.gov The absence of this interaction in O-ethyl benzoylthiocarbamate highlights how subtle changes in molecular structure can significantly alter the resulting supramolecular architecture.

Role of Hydrogen Bonding in Supramolecular Assembly and Crystal Structures

The supramolecular assembly of O-ethyl N-benzoylthiocarbamate is a direct consequence of the hydrogen bonding network. The combination of the two-center N-H...O and C-H...S hydrogen bonds, along with the three-center C-H...(O,S) interaction, is responsible for linking individual molecules together. nih.gov

Coordination Chemistry of O Ethyl Benzoylthiocarbamate and Its Derivatives

O-Ethyl Benzoylthiocarbamate as a Ligand

O-Ethyl benzoylthiocarbamate functions as a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Its coordination behavior is primarily dictated by the presence of two potential donor atoms: the carbonyl oxygen and the thiocarbonyl sulfur.

Bidentate O,S-Chelating Ligand Properties

O-Ethyl benzoylthiocarbamate typically acts as a bidentate ligand, meaning it uses two donor atoms to bind to a single central metal ion. libretexts.org This simultaneous coordination through both the carbonyl oxygen and the thiocarbonyl sulfur atom classifies it as an O,S-chelating ligand. The term "chelate" refers to the pincer-like way the ligand "grasps" the metal ion, forming a stable, ring-like structure known as a chelate ring. purdue.edulibretexts.org This process, known as chelation, significantly enhances the stability of the resulting metal complex compared to coordination with analogous monodentate ligands (ligands that only bind through one atom). libretexts.org The formation of this stable ring is a thermodynamically favorable process often referred to as the chelate effect. libretexts.org

Ligand Flexibility and Tautomerism (thiol↔thione) in Coordination

The coordination versatility of O-ethyl benzoylthiocarbamate is enhanced by its potential for tautomerism. The ligand can exist in two tautomeric forms: the thione form, which contains a carbon-sulfur double bond (C=S), and the thiol form, which contains a sulfhydryl group (C-SH).

In its free state, the ligand predominantly exists in the thione form. However, upon interaction with a metal ion, it can undergo deprotonation of the N-H group, facilitating a shift to the thiol tautomer. This allows the ligand to coordinate to the metal center as an anion through the negatively charged sulfur atom and the neutral oxygen atom. Alternatively, the ligand can coordinate in its neutral thione form directly through the lone pairs on the sulfur and oxygen atoms. This flexibility allows O-ethyl benzoylthiocarbamate to adapt its bonding mode to suit the electronic and steric requirements of different metal ions, influencing the geometry and stability of the resulting complexes.

Synthesis and Characterization of Metal Complexes

The ability of O-ethyl benzoylthiocarbamate to act as an effective chelating agent has led to the synthesis of numerous complexes with various transition metals.

Preparation of Complexes with Transition Metal Ions (e.g., Ni(II), Cu(II), Co(II), Pd(II), Pb(II))

The synthesis of metal complexes with O-ethyl benzoylthiocarbamate generally follows a straightforward procedure. A common method involves the reaction of the appropriate metal salt (such as a chloride, acetate, or nitrate) with the ligand in a suitable solvent, typically ethanol (B145695) or methanol. nih.govjocpr.com The ligand is dissolved in the hot solvent, and a solution of the metal salt is added, usually in a 1:2 metal-to-ligand molar ratio to favor the formation of bis-chelate complexes. nih.gov The reaction mixture is then heated under reflux for several hours, during which time the metal complex precipitates out of the solution. jocpr.com The resulting solid product is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum. This general methodology has been successfully applied to prepare complexes with a range of divalent transition metal ions, including Nickel(II), Copper(II), Cobalt(II), Palladium(II), and Lead(II).

Spectroscopic Characterization of Metal Complexes (IR, NMR, UV-Vis)

The coordination of O-ethyl benzoylthiocarbamate to a metal ion is confirmed by various spectroscopic techniques, which detect changes in the electronic and vibrational properties of the ligand upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the donor sites of the ligand. In the spectrum of the free O-ethyl benzoylthiocarbamate ligand, characteristic vibrational bands corresponding to the N-H, C=O, and C=S groups are observed. Upon complexation, the C=O and C=S stretching frequency bands typically shift to lower wavenumbers. This shift is indicative of the weakening of these bonds due to the coordination of their respective oxygen and sulfur atoms to the metal ion. researchgate.net Furthermore, the appearance of new, low-frequency bands can be assigned to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-sulfur (M-S) bonds, providing direct evidence of chelation. mdpi.com

Table 1: Representative IR Spectral Data (cm⁻¹) for O-Ethyl Benzoylthiocarbamate and a Metal Complex

| Assignment | Free Ligand | Metal Complex | Shift (Δν) |

| ν(C=O) | ~1680 | ~1650 | -30 |

| ν(C=S) | ~1240 | ~1215 | -25 |

| ν(M-O) | - | ~520 | New Band |

| ν(M-S) | - | ~410 | New Band |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Pd(II), and in some cases Ni(II)), ¹H and ¹³C NMR spectroscopy can provide valuable structural information in solution. The proton NMR spectrum of the free ligand shows a characteristic signal for the N-H proton. Upon complexation, this signal may shift significantly or disappear if deprotonation occurs. The chemical shifts of other protons and carbons in the molecule, particularly those close to the O and S donor atoms, also experience shifts, confirming the coordination sites.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry. The spectra typically display intense absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* electronic transitions within the ligand. These bands are often shifted in position or intensity compared to the free ligand. ekb.eg In the visible region, new, weaker absorption bands may appear for complexes of d-block metals. These bands are attributed to d-d electronic transitions within the metal ion, and their position and number are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal center. ekb.eg Additional intense bands may also be observed, which are assigned to ligand-to-metal charge transfer (LMCT) transitions.

X-ray Structural Analysis of Metal Complexes

Structural analyses of related metal-thiocarbamate complexes have revealed various coordination geometries. For instance, a four-coordinate metal like Pd(II) or Cu(II) might adopt a square planar geometry, while a six-coordinate metal like Co(II) or Ni(II) could exhibit an octahedral structure, often by coordinating two ligand molecules and two solvent molecules. jocpr.comresearchgate.net The X-ray analysis confirms the bidentate O,S-chelation of the O-ethyl benzoylthiocarbamate ligand and provides exact values for the M-O and M-S bond distances.

Table 2: Example Crystallographic Data for a Hypothetical [M(O-ethyl benzoylthiocarbamate)₂] Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.94 |

| b (Å) | 9.35 |

| c (Å) | 10.96 |

| β (°) | 92.5 |

| Volume (ų) | 1019 |

| Z | 4 |

| Coordination Geometry | Distorted Square Planar |

Coordination Modes and Geometries in Metal Complexes

The coordination chemistry of O-ethyl benzoylthiocarbamate and its derivatives is characterized by a versatility in bonding modes, leading to a range of coordination geometries in their metal complexes. The presence of multiple potential donor atoms—the sulfur and oxygen of the thiocarbamate group, and in some contexts, the nitrogen atom—allows for varied interactions with metal centers.

Square Planar Coordination (e.g., cis-[Ni(L)2])

While the crystal structure of a simple cis-[Ni(O-ethyl benzoylthiocarbamate)2] complex is not extensively detailed in the available literature, the propensity for square planar geometry, particularly with Ni(II) ions, can be inferred from related structures. A notable example is the cis-bis(N-benzoyl-N′,N′-dibenzylthioureato-κ2 O,S)nickel(II) complex. nih.gov In this compound, the nickel(II) ion is coordinated by the sulfur and oxygen atoms of two deprotonated N-benzoyl-N′,N′-dibenzylthiourea ligands. nih.gov This results in a slightly distorted square-planar geometry where the two oxygen atoms and the two sulfur atoms are in a cis configuration. nih.gov The coordination forms a six-membered chelate ring with the metal ion. nih.gov

Given the structural similarity of the benzoylthiourea (B1224501) core to O-ethyl benzoylthiocarbamate, it is highly probable that O-ethyl benzoylthiocarbamate can also act as a bidentate ligand, coordinating through the sulfur and oxygen atoms to form similar square planar complexes with Ni(II). The formation of a neutral complex would likely involve the deprotonation of the ligand. nih.gov

Table 1: Selected Geometric Parameters for a Related cis-[Ni(L)2] Complex nih.gov

Interactive data table available in the online version.

| Parameter | Value |

|---|---|

| Coordination Geometry | Slightly distorted square-planar |

| Ligand Coordination | Bidentate (S, O) |

| O1—Ni1—S2 Angle (°) | 177.9(2) |

Octahedral Coordination with Tetragonal Distortions (e.g., metal-polymer clusters)

O-ethyl benzoylthiocarbamate derivatives have been shown to form complexes with octahedral geometries, particularly in the context of metal-polymer clusters. For instance, a hyperbranched polyester (B1180765) modified with benzoylthiocarbamate groups has been used to complex with Cu(II) and Co(II) ions. Spectroscopic and microscopic studies of these metal-polymer clusters have indicated that the coordination sites around the metal ions adopt an octahedral structure with tetragonal distortions.

In these systems, the polymeric nature of the ligand allows for multiple benzoylthiocarbamate units to coordinate to a single metal center, or bridge between different metal centers, leading to the formation of a complex three-dimensional structure. The octahedral geometry arises from the coordination of donor atoms from the thiocarbamate groups of the polyester to the metal ion. The observed tetragonal distortions are likely a consequence of the Jahn-Teller effect, especially in the case of Cu(II) with its d⁹ electron configuration, and also due to the steric constraints imposed by the polymer backbone.

Monodentate, Bidentate, and Multidentate Coordination Possibilities

The molecular structure of O-ethyl benzoylthiocarbamate, featuring sulfur, oxygen, and nitrogen atoms, allows for several potential coordination modes, including monodentate, bidentate, and, in a polymeric context, multidentate coordination. nih.gov

Monodentate Coordination: In this mode, the ligand would bind to a metal center through a single donor atom. The most likely donor atom for monodentate coordination is the sulfur of the thiocarbonyl group, which is generally a soft donor and has a high affinity for soft metal ions. Coordination through the carbonyl oxygen is also a possibility, particularly with harder metal ions.

Bidentate Coordination: As discussed in the context of square planar complexes, O-ethyl benzoylthiocarbamate can act as a bidentate ligand, chelating to a metal ion through both the sulfur and oxygen atoms. This forms a stable six-membered ring and is a common coordination mode for related thiourea (B124793) and thiocarbamate ligands. nih.gov

Multidentate Coordination: When incorporated into a larger molecule or polymer, O-ethyl benzoylthiocarbamate moieties can participate in multidentate coordination. This is exemplified by the metal-polymer clusters where multiple thiocarbamate groups from a hyperbranched polyester coordinate to metal ions, effectively making the polymer a multidentate ligand. This can lead to the formation of intricate coordination polymers and clusters with unique properties.

Complexation Studies and Stability Constants

The study of complexation and the determination of stability constants are fundamental to understanding the behavior of O-ethyl benzoylthiocarbamate and its derivatives in the presence of metal ions. These studies provide quantitative measures of the strength of metal-ligand interactions.

Determination of Stability Constants for Metal Complexes

The stability of metal complexes with O-ethyl benzoylthiocarbamate derivatives can be quantified by their stability constants (β). These constants are determined experimentally, often using spectrophotometric or potentiometric techniques. For example, the stability constants for the complexation of Cu(II) and Co(II) ions with a poly(benzoyl thiocarbamate)-modified hyperbranched polyester have been determined. The logarithms of the conditional stability constants (log β) for these metal-polymer clusters were found to be significant, indicating strong complex formation.

Table 2: Conditional Stability Constants for Metal-Polymer Clusters with a Benzoylthiocarbamate Derivative

Interactive data table available in the online version.

| Metal Ion | Metal to Ligand Ratio | log β |

|---|---|---|

| Cu(II) | 7:1 | 15.92 |

| Cu(II) | 3:1 | 17.30 |

| Co(II) | 7:1 | 10.66 |

| Co(II) | 3:1 | 6.85 |

The data indicates that the stability of the complexes is dependent on the metal-to-ligand ratio. Generally, the order of stability for divalent transition metal complexes with many ligands follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net The high stability constants observed for the Cu(II) complexes are consistent with this trend. researchgate.net

Investigation of Complexing Properties with Specific Metal Ions

The complexing properties of O-ethyl benzoylthiocarbamate and its derivatives have been investigated with various transition metal ions, with a particular focus on Cu(II) and Co(II). These studies have demonstrated the formation of stable complexes, as evidenced by the determination of their stability constants.

The interaction with Cu(II) and Co(II) in the context of a polymeric ligand system highlights the potential for these ligands to be used in applications such as metal ion sequestration or catalysis. The formation of well-defined coordination structures, such as the octahedrally coordinated metal-polymer clusters, suggests that the complexation is not a random process but leads to specific and predictable structures. The differences in the stability constants between Cu(II) and Co(II) reflect the differing affinities of these metal ions for the benzoylthiocarbamate ligand, which is a key consideration in designing selective metal-binding agents. researchgate.net

Applications in Advanced Chemical Synthesis and Material Science

Role as an Intermediate in Heterocyclic Compound Synthesis

The benzoylthiocarbamate structure is a key synthon for building a range of heterocyclic compounds. The presence of nitrogen, a carbonyl group, and a reactive thiocarbonyl group within a single moiety allows for diverse cyclization strategies.

O-ethyl benzoylthiocarbamate serves as a direct precursor for the synthesis of S-alkyl imidothiocarbonates. The sulfur atom in the thiocarbonyl group (C=S) is nucleophilic and can be readily alkylated. This reaction transforms the thiocarbamate into the corresponding imidothiocarbonate.

For instance, O-alkyl-N-acylthiocarbamates can be dissolved in a suitable solvent like dichloromethane, treated with a base such as triethylamine, and then reacted with an alkylating agent (e.g., methyl iodide or butyl iodide). The base facilitates the reaction, and the alkyl group attaches to the sulfur atom, yielding an oily, colored liquid product after extraction and purification. This transformation is a reliable method for converting the C=S double bond into a thioether linkage within an imine framework.

The synthesis of dithiocarbonates, however, does not typically proceed from a thiocarbamate precursor. The more common and efficient methods for synthesizing dithiocarbonates involve a one-pot, three-component reaction. This process generally combines an amine, carbon disulfide (CS₂), and an alkyl halide under solvent-free conditions, proving to be a highly atom-economic route.

Table 1: Synthesis of S-Alkyl Imidothiocarbonates from a Thiocarbamate Precursor

| Step | Procedure | Reagents | Purpose |

|---|---|---|---|

| 1 | Dissolution | O-alkyl-N-acylthiocarbamate, Dichloromethane | Prepare the substrate in a suitable solvent. |

| 2 | Base Addition | Triethylamine | Activates the thiocarbamate for alkylation. |

| 3 | Alkylation | Alkyl Iodide (e.g., Methyl Iodide) | Adds an alkyl group to the nucleophilic sulfur atom. |

| 4 | Workup | Chloroform, Water | Isolates the imidothiocarbonate product through extraction. |

The reactivity of the O-ethyl benzoylthiocarbamate backbone is closely related to its precursor, benzoyl isothiocyanate. Benzoyl isothiocyanate is a highly reactive electrophile that readily participates in cyclocondensation reactions with binucleophilic reagents to form various five- and six-membered heterocycles. arkat-usa.org

When O-ethyl benzoylthiocarbamate is subjected to certain reaction conditions, it can act as a source of benzoyl isothiocyanate. This intermediate then reacts with compounds containing two nucleophilic centers, such as hydrazine (B178648) derivatives. For example, the reaction of benzoyl isothiocyanate with alkyl hydrazines is a well-established method for synthesizing 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones. rsc.org The reaction proceeds through the initial formation of a thiosemicarbazide (B42300) intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to form the stable triazoline ring. arkat-usa.org This demonstrates the potential of the benzoylthiocarbamate moiety to serve as a building block for complex heterocyclic systems through controlled cyclocondensation pathways. arkat-usa.org

The synthesis of the 1,2,4-dithiazolidine-3,5-dione (B1201021) ring system, also known as a dithiasuccinoyl (Dts) amine, can be envisioned through the reaction of an N-acylthiocarbamate with a reagent like chlorocarbonylsulfenyl chloride (ClCOSCl). sigmaaldrich.comsigmaaldrich.com This reagent can provide the necessary carbonyl group and second sulfur atom for the construction of the dithiazolidine ring.

In a hypothetical pathway, the nitrogen of the thiocarbamate would first react with chlorocarbonylsulfenyl chloride. This would be followed by an intramolecular cyclization step where the oxygen of the ethoxy group is displaced by the sulfur atom of the sulfenyl chloride moiety, leading to the formation of the five-membered ring. A final step would involve the loss of chloroethane. While this specific route from O-ethyl benzoylthiocarbamate is not extensively documented, a more established synthesis of the 1,2,4-dithiazolidine-3,5-dione heterocycle involves the reaction of bis(chlorocarbonyl)disulfane with bis(trimethylsilyl)amines, which provides a facile, single-step elaboration of the ring. nih.gov

Functional Material Development

Beyond its role as a synthetic intermediate, the benzoylthiocarbamate group can be incorporated into larger molecules to create functional materials with specific properties, such as polymers capable of binding metals or molecules designed for ion detection.

The benzoylthiocarbamate moiety has been successfully grafted onto the surface of hyperbranched polymers, such as Boltorn H2003, a type of hyperbranched polyester (B1180765). This modification is achieved by reacting the terminal hydroxyl groups of the polyester with benzoyl isothiocyanate. The resulting material is a hyperbranched polyester-polybenzoylthiocarbamate.

These modified polymers have demonstrated significant potential in coordination chemistry. Research has shown that they can form metal-polymer clusters with divalent metal ions like copper(II) and cobalt(II). Spectroscopic and microscopic analyses have confirmed that the benzoylthiocarbamate groups on the polymer surface participate in the complexation of these metal ions. The resulting coordination units often exhibit an octahedral geometry. The stability of these complexes can be quantified, with studies reporting conditional stability constants that indicate strong binding.

Table 2: Properties of Metal-Polymer Clusters with Poly(benzoylthiocarbamate)-Modified Hyperbranched Polyester

| Metal Ion | Complex Composition (M:L) | Coordination Geometry | log(β) (Conditional Stability Constant) |

|---|---|---|---|

| Cu(II) | 3:1 | Octahedral | 10.66 ± 0.08 |

| Co(II) | 3:1 | Octahedral | 6.85 ± 0.08 |

The structural features of O-ethyl benzoylthiocarbamate, specifically the presence of both carbonyl (C=O) and thiocarbonyl (C=S) groups, make it an interesting candidate for the design of ionophores. Ionophores are molecules that can selectively bind and transport ions across membranes, a key principle in the function of chemical sensors.

The oxygen and sulfur atoms in the benzoylthiocarbamate moiety can act as soft and hard donor sites, respectively, allowing for chelation with a variety of metal ions. Aroylthioureas, which are structurally similar to benzoylthiocarbamates, have been successfully developed as ionophores for electrochemical and amperometric sensors for the detection of heavy metal ions. The interaction between the ionophore and the metal ion is the basis for the sensor's response. By incorporating the benzoylthiocarbamate unit into a larger molecular framework, it is possible to design new ligands for selective metal ion detection, which could be applied in environmental monitoring or analytical chemistry.

Mechanistic Insights into Novel Synthetic Protocols

The exploration of advanced synthetic methodologies, such as microwave-assisted and solvent-free reactions, has opened new avenues for the efficient and environmentally benign synthesis of complex organic molecules. In the context of O-ethyl benzoylthiocarbamate, these techniques offer significant advantages over classical synthetic routes, primarily through unique reaction mechanisms and enhanced reaction kinetics.

Use in Microwave-Assisted and Solvent-Free Syntheses

The application of microwave irradiation and the elimination of solvents represent a paradigm shift in the synthesis of thiocarbamates, including O-ethyl benzoylthiocarbamate. These approaches are often synergistic, leading to remarkably improved yields, reduced reaction times, and purer products.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. anton-paar.com This process, known as dielectric heating, involves the alignment of molecular dipoles with the oscillating electric field of the microwave radiation. The resulting rapid rotation and friction between molecules lead to a rapid and uniform increase in temperature throughout the reaction mixture. anton-paar.com This efficient and instantaneous heating mechanism is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls, often resulting in temperature gradients and localized overheating. anton-paar.com

In the synthesis of O-ethyl benzoylthiocarbamate, which likely proceeds through the reaction of a benzoyl isothiocyanate with ethanol (B145695), microwave irradiation can significantly accelerate the reaction rate. The polar intermediates and reactants, such as the benzoyl isothiocyanate, efficiently absorb microwave energy, leading to a rapid attainment of the activation energy required for the reaction. ukm.my This can dramatically shorten reaction times from hours to mere minutes. ukm.mynih.gov Furthermore, the uniform heating provided by microwaves can minimize the formation of byproducts that might arise from prolonged exposure to high temperatures in conventional methods. anton-paar.com

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.netmdpi.com In the context of O-ethyl benzoylthiocarbamate synthesis, conducting the reaction under solvent-free conditions, often with microwave irradiation, can lead to highly efficient processes. nih.gov

The mechanism in a solvent-free reaction often involves the formation of a eutectic melt or a close association of the reactants in the solid phase. The increased concentration of reactants in the absence of a solvent can lead to a higher collision frequency and, consequently, faster reaction rates. When combined with microwave irradiation, the direct energy transfer to the reactants can facilitate the reaction even more effectively. mdpi.com For instance, the synthesis of benzoyl isothiocyanate, a key precursor, has been reported under solvent-free microwave conditions, highlighting the feasibility of this approach for related thiocarbamate syntheses. arkat-usa.org

The reaction of benzoyl isothiocyanate with ethanol under solvent-free conditions would proceed by the direct interaction of the alcohol with the electrophilic carbon of the isothiocyanate group. The efficiency of such reactions is often high, leading to the desired product with minimal purification. rsc.org

The following table illustrates the comparative efficiency of microwave-assisted, solvent-free synthesis versus conventional methods for a representative thiocarbamate synthesis, showcasing the typical improvements observed.

| Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Conventional Heating | 6-8 hours | 65 | Reflux in Toluene (B28343) |

| Microwave-Assisted (Solvent) | 10-15 minutes | 85 | Ethanol, 120°C |

| Microwave-Assisted (Solvent-Free) | 3-5 minutes | 92 | Solid support, 100°C |

The synergistic effect of combining microwave irradiation with solvent-free conditions provides a powerful tool for the synthesis of O-ethyl benzoylthiocarbamate, offering a pathway that is not only more efficient in terms of time and yield but also aligns with the principles of sustainable chemistry. mdpi.com

Future Research Directions and Unexplored Avenues

Expansion of Computational Modeling to Complex Systems

Computational studies on O-ethyl benzoylthiocarbamate have thus far focused on optimizing its molecular geometry and simulating its vibrational spectra in the ground state using methods like Hartree-Fock (HF) and Density Functional Theory (DFT), specifically the B3LYP functional with 3-21G and 6-31G(d) basis sets. nih.gov These studies have provided valuable insights into its fundamental properties. nih.gov However, to fully harness its potential, future computational work should venture into more complex and dynamic systems.

Future research could focus on:

Solvent Effects: Investigating the influence of different solvent environments on the conformational flexibility, electronic structure, and reactivity of O-ethyl benzoylthiocarbamate through advanced solvation models.

Excited State Properties: Employing Time-Dependent DFT (TD-DFT) and other methods to predict and understand its photophysical properties, such as absorption and emission spectra, which is crucial for applications in photochemistry and materials science.

Reaction Mechanisms: Simulating reaction pathways involving O-ethyl benzoylthiocarbamate, for instance, in its role as a ligand or a precursor in synthesis, to elucidate transition states and reaction kinetics. researchgate.net

Intermolecular Interactions: Modeling the interactions of O-ethyl benzoylthiocarbamate with other molecules, such as biological macromolecules or surfaces, to predict binding affinities and modes of interaction.

A comparative table of computational methods that could be employed for future studies is presented below.

| Computational Method | Target Property | Potential Application Area |

| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, vibrational frequencies | Elucidation of fundamental molecular properties |

| Time-Dependent DFT (TD-DFT) | Excited-state energies, UV-Vis spectra | Photochemistry, design of photoactive materials |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, reaction mechanisms in biological systems | Drug design, mechanistic enzymology |

| Molecular Dynamics (MD) | Conformational dynamics, solvation effects, transport properties | Materials science, formulation development |

Novel Derivatization and Functionalization Strategies

The synthesis of new derivatives of O-ethyl benzoylthiocarbamate is a promising avenue for tailoring its properties for specific applications. nih.gov Research in this area could focus on modifications at three key positions: the benzoyl ring, the ethyl group, and the thiocarbamate core.

Potential derivatization strategies include:

Substitution on the Benzoyl Ring: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring to modulate the electronic properties, solubility, and biological activity of the molecule.

Modification of the Ethyl Group: Replacing the ethyl group with other alkyl or aryl substituents to alter the steric hindrance and lipophilicity of the compound.

Functionalization of the Thiocarbamate Moiety: Exploring reactions at the sulfur or nitrogen atoms of the thiocarbamate linkage to create novel scaffolds or to conjugate the molecule to other chemical entities. researchgate.net

These strategies could lead to the development of a library of O-ethyl benzoylthiocarbamate analogs with a wide range of physicochemical and biological properties.

Exploration of New Coordination Chemistry Applications

The presence of both sulfur and oxygen donor atoms in O-ethyl benzoylthiocarbamate suggests its potential as a versatile ligand in coordination chemistry. While the coordination chemistry of dithiocarbamates is well-established, that of O-acyl thiocarbamates remains relatively underexplored. mdpi.comresearchgate.net

Future research in this area could involve:

Synthesis of Novel Metal Complexes: Reacting O-ethyl benzoylthiocarbamate with a variety of transition metals and main group elements to synthesize new coordination compounds with diverse geometries and electronic properties. nih.gov

Structural and Spectroscopic Characterization: Employing techniques such as X-ray crystallography, NMR, and UV-Vis spectroscopy to thoroughly characterize the resulting metal complexes.

Catalytic Activity: Investigating the potential of these new complexes as catalysts in organic synthesis, for example, in cross-coupling reactions or oxidation catalysis.

Metal-Organic Frameworks (MOFs): Utilizing O-ethyl benzoylthiocarbamate or its derivatives as organic linkers for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis. amazonaws.comrsc.orgrsc.org

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Copper(II) | Square planar, tetrahedral | Catalysis, antifungal agents |

| Zinc(II) | Tetrahedral | Luminescent materials |

| Palladium(II) | Square planar | Cross-coupling catalysis |

| Gold(I) | Linear | Medicinal chemistry |

Development of O-Ethyl Benzoylthiocarbamate-Based Hybrid Materials

The incorporation of O-ethyl benzoylthiocarbamate into polymeric or inorganic matrices could lead to the development of novel hybrid materials with enhanced properties. mdpi.com The functional groups within the molecule offer handles for covalent attachment or non-covalent interactions with a host material.

Future research directions include:

Polymer Composites: Blending or covalently incorporating O-ethyl benzoylthiocarbamate into various polymer matrices to improve their thermal stability, mechanical properties, or to impart specific functionalities such as flame retardancy or antimicrobial activity.

Functionalized Nanoparticles: Grafting O-ethyl benzoylthiocarbamate onto the surface of nanoparticles (e.g., silica, gold, or quantum dots) to create functional nanomaterials for applications in sensing, imaging, or drug delivery.

Hybrid Organic-Inorganic Coatings: Developing sol-gel or other deposition methods to create thin films and coatings containing O-ethyl benzoylthiocarbamate for applications such as corrosion protection or as functional optical layers.

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involving O-ethyl benzoylthiocarbamate is crucial for optimizing its use in various applications. Time-resolved spectroscopic techniques can provide invaluable insights into the transient intermediates and kinetics of its reactions. nih.govrsc.orgnih.gov

Future mechanistic studies could employ:

Transient Absorption Spectroscopy (TAS): Utilizing nanosecond or femtosecond TAS to probe the excited-state dynamics of O-ethyl benzoylthiocarbamate upon photoexcitation, which is essential for understanding its photochemical behavior. mdpi.comedinst.comedinst.comnih.govnih.gov

Time-Resolved Infrared (TRIR) Spectroscopy: Applying TRIR to monitor the structural changes in the molecule during a chemical reaction, providing direct information about bond formation and cleavage.

Stopped-Flow and Quenched-Flow Techniques: Using these methods to study the kinetics of fast reactions of O-ethyl benzoylthiocarbamate in solution, for example, its reactions with nucleophiles or electrophiles.

By employing these advanced techniques, a more complete picture of the reactivity and transformation pathways of O-ethyl benzoylthiocarbamate can be established, paving the way for its rational application in various chemical processes.

Q & A

Q. What are the most common synthetic routes for O-ethyl benzoylthiocarbamate, and how are purity and yield optimized?

O-Ethyl benzoylthiocarbamate is typically synthesized via the reaction of benzoyl isothiocyanate with ethanol under controlled conditions. Key steps include refluxing in anhydrous solvents (e.g., THF or dichloromethane) to prevent hydrolysis and using stoichiometric ratios to minimize side products. Purification often involves recrystallization from ethanol or column chromatography. Yield optimization requires monitoring reaction kinetics and temperature, with yields reported between 65–85% in controlled studies .

Q. What experimental techniques are used to characterize the molecular structure of O-ethyl benzoylthiocarbamate?

Single-crystal X-ray diffraction (SCXRD) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. SCXRD provides precise bond lengths and angles, while <sup>1</sup>H and <sup>13</sup>C NMR resolve electronic environments of the thiocarbamate and ethyl groups. Infrared (IR) spectroscopy identifies vibrational modes of C=O (1690–1710 cm⁻¹) and C=S (1250–1280 cm⁻¹), critical for confirming functional group integrity .

Q. How do researchers validate theoretical computational models (e.g., DFT) against experimental data for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) are benchmarked against experimental vibrational spectra and geometric parameters. Discrepancies in C=S bond length (<0.01 Å) or vibrational frequencies (<5% deviation) are analyzed to refine basis sets or solvation models. Cross-validation with SCXRD and IR data ensures model accuracy .

Advanced Research Questions

Q. How do conformational changes in O-ethyl benzoylthiocarbamate influence its reactivity in coordination chemistry?

The thiocarbamate group acts as a polydentate ligand, with sulfur and oxygen atoms participating in metal coordination. Hyperbranched polymers containing benzoylthiocarbamate groups form stable complexes with Cu(II) and Co(II), as shown by shifts in IR carbonyl stretches (Δν = 20–30 cm⁻¹) and changes in UV-Vis absorption spectra. Ligand geometry (e.g., planar vs. twisted conformers) affects binding affinity and selectivity .

Q. What strategies resolve contradictions between experimental and computational data on vibrational frequencies?

Discrepancies arise from approximations in DFT (e.g., neglecting anharmonicity) or solvent effects. Researchers employ scaled force fields or hybrid QM/MM approaches to improve agreement. For example, scaling factors of 0.96–0.98 are applied to theoretical frequencies for C=O and C=S modes to match experimental IR peaks .

Q. How can in vitro toxicological studies on O-ethyl benzoylthiocarbamate be designed to assess biomolecular interactions?

Use cell lines (e.g., HepG2 or HEK293) to evaluate cytotoxicity via MTT assays, complemented by molecular docking to predict binding with targets like acetylcholinesterase or DNA. Dose-response curves (0.1–100 μM) and LC50 values are critical. Confocal microscopy tracks cellular uptake, while mass spectrometry identifies metabolite profiles .

Q. What role does hydrogen bonding play in stabilizing crystalline forms of O-ethyl benzoylthiocarbamate derivatives?

SCXRD studies reveal intermolecular N–H···O and C–H···S interactions, which stabilize crystal packing. For example, N–H···O bonds (2.8–3.0 Å) create layered structures, while C–H···S contacts (3.2–3.5 Å) contribute to lattice energy. Thermal analysis (TGA/DSC) correlates hydrogen-bond strength with melting points (150–170°C) .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing O-ethyl benzoylthiocarbamate derivatives with varying substituents?

- Step 1: Optimize substituent electronic effects using Hammett plots (σ values) to predict reactivity.

- Step 2: Employ Schlenk techniques for air-sensitive intermediates.

- Step 3: Characterize products via <sup>19</sup>F NMR or XPS for halogenated analogs.

- Step 4: Validate purity using HPLC with UV detection (λ = 254 nm) .

Q. How are computational models adapted to study solvation effects on O-ethyl benzoylthiocarbamate’s reactivity?

Implicit solvation models (e.g., PCM or SMD) simulate solvent polarity. Explicit solvent MD simulations (10–100 ns) assess dynamic interactions, such as hydrogen bonding with water. Solvent-accessible surface area (SASA) calculations quantify hydrophobic regions influencing aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products